molecular formula C28H25NO3 B4294890 4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol

4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol

Cat. No. B4294890
M. Wt: 423.5 g/mol
InChI Key: BZDPDPYZNMASSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPBAEP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DPBAEP is not well understood. However, it has been suggested that DPBAEP may exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. DPBAEP has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPBAEP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DPBAEP has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage. In addition, DPBAEP has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

DPBAEP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DPBAEP is also soluble in various solvents, which makes it easy to use in experiments. However, there are some limitations to the use of DPBAEP in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments that target specific pathways. In addition, DPBAEP has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of DPBAEP. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to identify specific signaling pathways that are modulated by DPBAEP.

Scientific Research Applications

DPBAEP has been extensively studied for its potential applications in various fields. In the field of medicine, DPBAEP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO3/c1-2-31-26-19-20(17-18-25(26)30)27-29-24-16-10-9-15-23(24)28(32-27,21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,27,29-30H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDPDPYZNMASSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Reactant of Route 2
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Reactant of Route 3
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Reactant of Route 6
4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol

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